Comparison of Predicted pKa Values with Non-Fluorinated Analog
The introduction of an electron-withdrawing fluorine atom at the para position of the benzenesulfonamide ring significantly alters its acidity. N-butyl-4-fluorobenzenesulfonamide has a predicted pKa of 11.53 . While an experimentally determined pKa for the direct non-fluorinated analog, N-butylbenzenesulfonamide, is not readily available, the class-level effect of a para-fluoro substituent on benzenesulfonamide is known to decrease the pKa compared to unsubstituted benzenesulfonamide (pKa approx. 10.1) [1]. This shift in ionization state at physiological pH can critically impact solubility, permeability, and target binding in biological systems.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 11.53 (Predicted) |
| Comparator Or Baseline | N-butylbenzenesulfonamide: Not available. Benzenesulfonamide: approx. 10.1 |
| Quantified Difference | Increase in pKa by ~1.4 units (class-level inference) |
| Conditions | Predicted values at 25 °C |
Why This Matters
The pKa value is a fundamental parameter for predicting the ionization state of a molecule, which directly influences its solubility, permeability, and interaction with biological targets, making this data essential for selection in pharmaceutical research.
- [1] Degruyter. Effect of ring substitution on the crystal structures of p-substitutedbenzenesulphonamides. Retrieved from https://www.degruyter.com/journal/key/zna/58/11/html View Source
